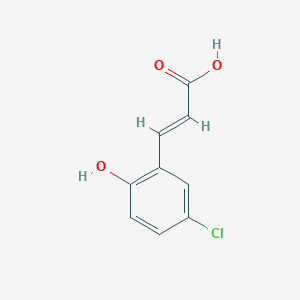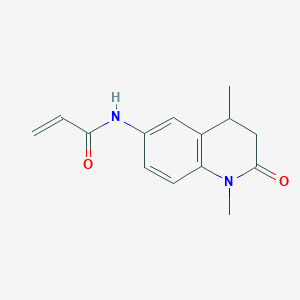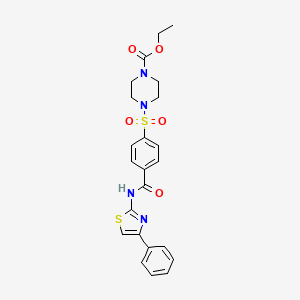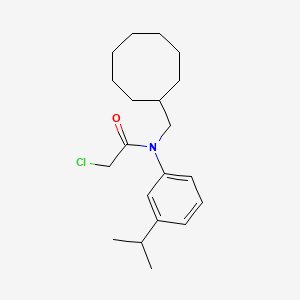
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research applications. CCPA is a selective A1 adenosine receptor agonist, which means that it binds to and activates A1 adenosine receptors in the body. A1 adenosine receptors are found in various tissues and organs, including the brain, heart, and immune system, and play important roles in regulating physiological functions such as heart rate, blood pressure, and inflammation.
Wirkmechanismus
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide exerts its effects by binding to and activating A1 adenosine receptors in the body. Activation of A1 adenosine receptors leads to a cascade of intracellular signaling events that ultimately result in various physiological effects. For example, activation of A1 adenosine receptors in the heart leads to a decrease in heart rate and cardiac output, while activation in the brain leads to sedation and analgesia.
Biochemical and Physiological Effects:
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have a wide range of biochemical and physiological effects in various tissues and organs. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to inhibit the release of pro-inflammatory cytokines from immune cells, which may contribute to its anti-inflammatory effects. It has also been shown to modulate the activity of ion channels in the heart, which may contribute to its antiarrhythmic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide in lab experiments is its high selectivity for A1 adenosine receptors. This allows researchers to specifically target these receptors and study their effects in isolation. However, one limitation of using 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is its relatively low potency compared to other A1 adenosine receptor agonists. This may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use as an anti-inflammatory agent in various autoimmune and inflammatory diseases. Finally, further research is needed to fully understand the molecular mechanisms underlying its effects, which may lead to the development of more potent and selective A1 adenosine receptor agonists.
Synthesemethoden
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide can be synthesized through a multistep process that involves the reaction of several chemical intermediates. The first step involves the reaction of 3-isobutylphenol with chloroacetyl chloride to form 3-(chloroacetyl)isobutylbenzene. This intermediate is then reacted with cyclooctylmagnesium bromide to form 3-(cyclooctylmethyl)isobutylbenzene. Finally, the target compound 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide is obtained by reacting 3-(cyclooctylmethyl)isobutylbenzene with 2-chloroacetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. For example, 2-Chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide has been shown to have neuroprotective effects in animal models of cerebral ischemia and traumatic brain injury. It has also been investigated as a potential treatment for cardiac arrhythmias, asthma, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
2-chloro-N-(cyclooctylmethyl)-N-(3-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO/c1-16(2)18-11-8-12-19(13-18)22(20(23)14-21)15-17-9-6-4-3-5-7-10-17/h8,11-13,16-17H,3-7,9-10,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVQZIZDTLHOSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)N(CC2CCCCCCC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91755444 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

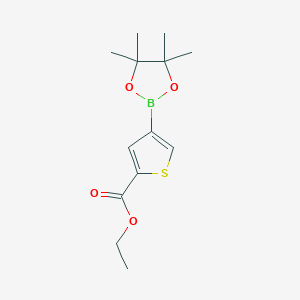
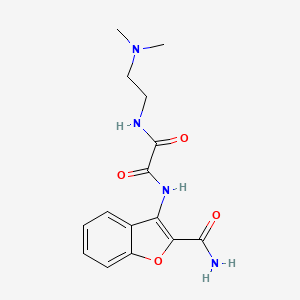
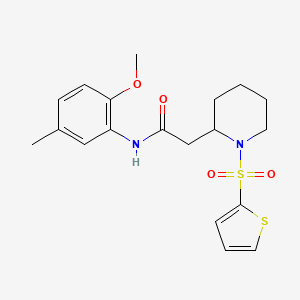

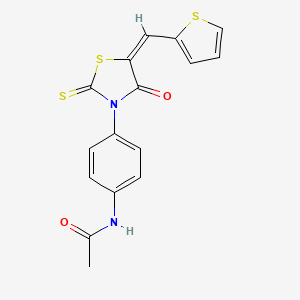
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B2655545.png)
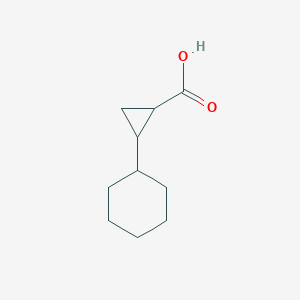
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2655552.png)
